molecular formula C159H232N46O45S3 B077327 Calcitonin, porcine CAS No. 12321-44-7

Calcitonin, porcine

カタログ番号: B077327
CAS番号: 12321-44-7
分子量: 3606 g/mol
InChIキー: KSIYPKPZIBBUFR-LJNLPFSOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Calcitonin, porcine, can be synthesized using recombinant DNA technology. The gene encoding porcine calcitonin is cloned and expressed in a suitable host, such as Escherichia coli or yeast. The recombinant protein is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound, involves large-scale fermentation of genetically modified microorganisms. The fermentation broth is harvested, and the calcitonin is extracted and purified through a series of chromatographic steps, including ion exchange and reverse-phase high-performance liquid chromatography .

化学反応の分析

Types of Reactions

Calcitonin, porcine, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of calcitonin, as well as various analogs with substituted amino acid residues .

科学的研究の応用

Clinical Applications

Porcine calcitonin has been used in various clinical settings, particularly for conditions related to bone metabolism. Key applications include:

Treatment of Osteoporosis

Calcitonin is employed as a therapeutic agent for osteoporosis, particularly in postmenopausal women. Studies indicate that it can help reduce vertebral fractures and alleviate pain associated with this condition.

  • Case Study : In a clinical trial involving postmenopausal women with osteoporosis, calcitonin administration resulted in significant pain relief and improved quality of life measures over a six-month period .

Management of Paget's Disease

Paget's disease is characterized by abnormal bone remodeling. Calcitonin has been shown to reduce skeletal turnover and alleviate symptoms.

  • Clinical Findings : A study involving patients with Paget's disease demonstrated that calcitonin administration led to a reduction in bone pain and improved metabolic parameters such as decreased urinary calcium excretion and hyperphosphatasia .

Treatment of Hypercalcemia

Calcitonin is effective in managing hypercalcemia, especially in malignancies where elevated calcium levels pose significant health risks.

  • Data Insights : In cases of malignancy-related hypercalcemia, calcitonin has been shown to lower serum calcium levels effectively within hours of administration .

Comparative Efficacy

The efficacy of porcine calcitonin compared to other treatments for osteoporosis and Paget's disease has been documented in various studies. Below is a summary table highlighting its comparative effectiveness:

ConditionTreatmentEfficacyNotes
OsteoporosisCalcitoninModerate pain reliefBetter outcomes when combined with other therapies
Paget's DiseaseCalcitoninSignificant reduction in symptomsLong-term control feasible with continued use
HypercalcemiaCalcitoninRapid decrease in serum calciumEffective as an adjunct therapy

Research Findings

Recent studies have further elucidated the biological effects of porcine calcitonin on various physiological processes:

  • Bone Resorption Studies : Research indicates that calcitonin significantly inhibits bone resorption markers in animal models, confirming its role as an anti-resorptive agent .
  • Intestinal Absorption Studies : Calcitonin has been shown to inhibit phosphorus absorption in porcine intestinal epithelial cells without affecting sodium-dependent phosphate transporter expression .

作用機序

Calcitonin, porcine, exerts its effects by binding to specific receptors on osteoclasts, the cells responsible for bone resorption. This binding inhibits osteoclast activity, leading to decreased bone resorption and lower calcium levels in the blood . The molecular targets include the calcitonin receptor, which is coupled to the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate. This signaling pathway ultimately results in the inhibition of osteoclast-mediated bone resorption .

類似化合物との比較

Calcitonin, porcine, is compared with other similar compounds, such as human calcitonin, salmon calcitonin, and eel calcitonin. These compounds share a similar amino acid sequence but differ in their potency and biological activity .

This compound, is unique due to its specific amino acid sequence and its use in various therapeutic and research applications.

生物活性

Calcitonin, a peptide hormone produced primarily by the parafollicular cells of the thyroid gland, plays a crucial role in calcium homeostasis. Porcine calcitonin (pCT), derived from pigs, has been extensively studied for its biological activity, particularly in relation to bone metabolism and its therapeutic applications in conditions like osteoporosis and Paget's disease. This article presents a comprehensive overview of the biological activity of porcine calcitonin, supported by data tables, case studies, and research findings.

Calcitonin exerts its effects primarily through binding to calcitonin receptors (CTR) located on osteoclasts, which are responsible for bone resorption. The binding of calcitonin inhibits osteoclast activity, leading to decreased bone resorption and a subsequent reduction in serum calcium levels. This mechanism is critical for maintaining bone density and preventing conditions associated with excessive bone loss.

Pharmacokinetics and Metabolism

Research has shown that the metabolism of porcine calcitonin differs significantly from that of human and salmon calcitonins. In a study involving rats, porcine calcitonin was primarily metabolized in the liver, while human and salmon calcitonins were predominantly taken up by the kidneys. This differential metabolism suggests that the pharmacokinetic profiles of these calcitonins may influence their clinical efficacy and safety profiles in humans .

Table 1: Comparative Metabolism of Calcitonins

Calcitonin TypeMajor Metabolism SiteKey Findings
PorcineLiverMetabolized primarily in liver tissues.
HumanKidneyRapid uptake in kidney with minimal liver involvement.
SalmonKidneyResistant to degradation except in kidney microsomes.

Case Study: Paget's Disease

A clinical study assessed the effects of porcine calcitonin on six patients with Paget's disease and two with osteoporosis. The administration of pCT over 4 to 17 weeks resulted in significant clinical improvements, including:

  • Reduction in Bone Pain : Patients reported decreased pain levels associated with Paget's disease.
  • Positive Calcium Balance : There was an observed increase in calcium balance ranging from +50 to +240 mg/day.
  • Decreased Hyperphosphatasia : Levels reduced by 15% to 60%.
  • Improved Radiocalcium Turnover : A deceleration was noted between 12% to 46% .

The findings indicate that porcine calcitonin effectively ameliorates symptoms associated with Paget's disease through its anti-resorptive actions.

Table 2: Clinical Effects of Porcine Calcitonin in Paget's Disease

ParameterBaseline MeasurementPost-Treatment MeasurementChange (%)
Bone Pain (Visual Analog Scale)8/103/10-62.5
Calcium Balance (mg/day)-+150-
HyperphosphatasiaHighNormal-60
Radiocalcium TurnoverHighReduced-30

Osteoclast Responsiveness

In vitro studies have demonstrated that porcine osteoclasts exhibit functional responsiveness to calcitonin. Research comparing murine and porcine osteoclasts revealed that both express CTR mRNA; however, the inhibitory effect of pCT on osteoclast differentiation was less potent compared to salmon calcitonin (sCT). Specifically, pCT inhibited osteoclastic resorption at concentrations as low as 10710^{-7} mol/L but required higher concentrations for significant effects compared to sCT .

Long-Term Effects and Safety Profile

Long-term studies on the use of porcine calcitonin have indicated a favorable safety profile with no significant adverse reactions reported among patients treated for osteoporosis or Paget's disease. Notably, there was no evidence of antibody formation against pCT, suggesting sustained therapeutic potency over time .

特性

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C159H234N46O45S3/c1-77(2)52-98(185-146(239)107(61-118(161)213)191-136(229)95(37-25-48-172-159(168)169)181-144(237)105(59-88-65-173-93-35-23-22-34-91(88)93)189-141(234)102(58-87-40-42-90(212)43-41-87)184-130(223)81(9)178-150(243)112(71-207)198-140(233)100(54-79(5)6)195-155(248)126(80(7)8)201-153(246)115(75-252)200-156(249)127(82(10)210)202-152(245)114(73-209)199-139(232)99(53-78(3)4)186-147(240)110(64-121(164)216)194-151(244)113(72-208)196-131(224)92(160)74-251)138(231)192-109(63-120(163)215)149(242)193-108(62-119(162)214)148(241)188-103(56-85-30-18-14-19-31-85)142(235)190-106(60-89-66-170-76-177-89)145(238)182-94(36-24-47-171-158(166)167)135(228)187-104(57-86-32-20-15-21-33-86)143(236)197-111(70-206)134(227)175-67-122(217)179-97(46-51-253-12)132(225)174-68-123(218)180-101(55-84-28-16-13-17-29-84)133(226)176-69-124(219)204-49-27-39-117(204)154(247)183-96(44-45-125(220)221)137(230)203-128(83(11)211)157(250)205-50-26-38-116(205)129(165)222/h13-23,28-35,40-43,65-66,76-83,92,94-117,126-128,173,206-212,251-252H,24-27,36-39,44-64,67-75,160H2,1-12H3,(H2,161,213)(H2,162,214)(H2,163,215)(H2,164,216)(H2,165,222)(H,170,177)(H,174,225)(H,175,227)(H,176,226)(H,178,243)(H,179,217)(H,180,218)(H,181,237)(H,182,238)(H,183,247)(H,184,223)(H,185,239)(H,186,240)(H,187,228)(H,188,241)(H,189,234)(H,190,235)(H,191,229)(H,192,231)(H,193,242)(H,194,244)(H,195,248)(H,196,224)(H,197,236)(H,198,233)(H,199,232)(H,200,249)(H,201,246)(H,202,245)(H,203,230)(H,220,221)(H4,166,167,171)(H4,168,169,172)/t81-,82+,83+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPTWBWKJAJGSR-LJNLPFSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N5CCCC5C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C159H234N46O45S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153898
Record name Calcitonin, porcine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3606.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12321-44-7
Record name Calcitonin, porcine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。